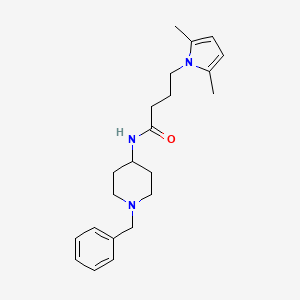

N-(1-benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-(2,5-dimethylpyrrol-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O/c1-18-10-11-19(2)25(18)14-6-9-22(26)23-21-12-15-24(16-13-21)17-20-7-4-3-5-8-20/h3-5,7-8,10-11,21H,6,9,12-17H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMCFIJDMBUVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCCC(=O)NC2CCN(CC2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, synthesis, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C22H30N2O

- Molecular Weight : 354.47 g/mol

- Structure : The compound features a piperidine ring substituted with a benzyl group and a pyrrole derivative, which plays a crucial role in its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 1-benzylpiperidine with 2,5-dimethylpyrrole derivatives under controlled conditions. The following general steps outline the synthetic route:

- Starting Materials : 1-benzylpiperidine and 4-(2,5-dimethyl-1H-pyrrol-1-yl)butanoic acid.

- Reaction Conditions : The reaction is carried out in a suitable solvent such as dichloromethane with a coupling agent (e.g., EDC or DCC) to facilitate the formation of the amide bond.

- Purification : The product is purified using standard techniques like column chromatography.

Receptor Interactions

Research indicates that similar compounds in the benzylpiperidine class exhibit significant affinity for sigma receptors. Specifically, studies have shown that derivatives of N-(1-benzylpiperidin-4-yl) demonstrate:

- High Affinity for Sigma Receptors : Compounds in this class often show nanomolar binding affinities for sigma1 receptors (Ki values ranging from 3.56 nM to 240 nM for various analogs) while maintaining lower affinities for sigma2 receptors .

Potential Therapeutic Applications

The unique binding profile of this compound suggests several potential therapeutic applications:

- Neuroprotective Agents : Given its interaction with sigma receptors, this compound could be explored as a neuroprotective agent in conditions such as neurodegenerative diseases.

- Radiotracers in Imaging : The high selectivity for sigma1 receptors positions it as a candidate for developing radiotracers used in positron emission tomography (PET) imaging .

Case Studies and Research Findings

A study on the structure-activity relationship (SAR) of related compounds revealed that modifications on the aromatic ring significantly influence receptor affinity and selectivity. For example, halogen substitutions generally enhanced sigma receptor binding compared to electron-donating groups .

In another investigation focused on new psychoactive substances (NPS), compounds structurally related to this compound were reported to have increased use among psychostimulant users, indicating a trend towards exploring their psychoactive properties .

Comparative Analysis with Similar Compounds

| Compound Name | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Potential neuroprotective agent |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | High selectivity for sigma1 |

| 2-fluoro-substituted analogue | 3.56 | 667 | Highest selectivity among tested |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares N-(1-benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide with related compounds, focusing on structural analogs and their documented activities.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent-Driven Activity: The presence of a benzyl-piperidine group in the target compound aligns with ligands targeting neurotransmitter receptors (e.g., sigma or opioid receptors). However, unlike the patented CTPS1 inhibitor , the absence of sulfonamido or chloropyridinyl groups may reduce specificity for nucleotide biosynthesis pathways.

Mechanistic Hypotheses :

- While the CTPS1 inhibitor in demonstrates confirmed anti-proliferative activity, the target compound’s dimethylpyrrole group could shift activity toward neuroinflammatory targets, such as microglial kinases.

Synthetic Accessibility: The compound’s synthesis likely follows established routes for piperidine-butanamide derivatives, such as amide coupling between 1-benzylpiperidin-4-amine and 4-(2,5-dimethyl-1H-pyrrol-1-yl)butanoic acid. This contrasts with the more complex cyclopropanesulfonamido intermediates required for the CTPS1 inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.